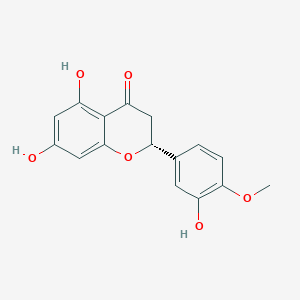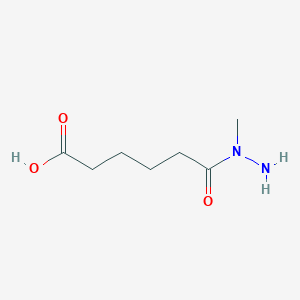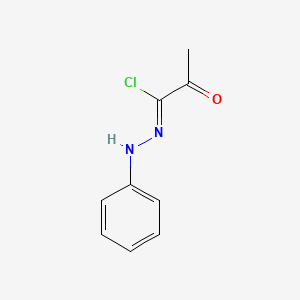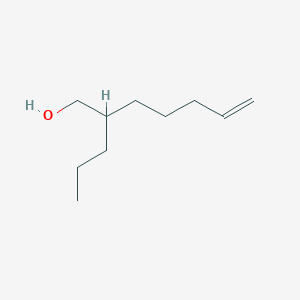![molecular formula C₂₀H₁₄O B1144600 [1,1'-Binaphthalen]-8-ol CAS No. 146746-40-9](/img/new.no-structure.jpg)
[1,1'-Binaphthalen]-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Binaphthalen]-8-ol is an organic compound that belongs to the class of binaphthyl derivatives It is characterized by the presence of two naphthalene units connected at the 1 and 1’ positions, with a hydroxyl group (-OH) attached to the 8th position of one of the naphthalene rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalen]-8-ol typically involves the coupling of two naphthalene units followed by the introduction of the hydroxyl group. One common method is the oxidative coupling of 2-naphthol using a suitable oxidizing agent such as ferric chloride (FeCl3) or copper(II) chloride (CuCl2) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: On an industrial scale, the production of [1,1’-Binaphthalen]-8-ol may involve similar oxidative coupling reactions but optimized for larger quantities. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: [1,1’-Binaphthalen]-8-ol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the naphthalene rings, allowing for the introduction of various functional groups. Reagents such as bromine (Br2) or sulfuric acid (H2SO4) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or sulfuric acid in water.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or sulfonated derivatives.
科学研究应用
Chemistry: [1,1’-Binaphthalen]-8-ol is used as a chiral ligand in asymmetric synthesis, particularly in the formation of enantioselective catalysts. Its unique structure allows for the creation of highly selective and efficient catalytic systems.
Biology and Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs that target specific biological pathways. Its ability to interact with various enzymes and receptors makes it a valuable tool in medicinal chemistry.
Industry: In the industrial sector, [1,1’-Binaphthalen]-8-ol is used in the production of advanced materials, including polymers and organic semiconductors. Its stability and electronic properties make it suitable for use in electronic devices and sensors.
作用机制
The mechanism of action of [1,1’-Binaphthalen]-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 8th position plays a crucial role in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
2,2’-Dihydroxy-1,1’-binaphthyl: Similar in structure but with hydroxyl groups at the 2 and 2’ positions.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A derivative with diphenylphosphino groups, used as a ligand in catalysis.
2-Methoxy-1,1’-binaphthyl: A methoxy-substituted derivative with different electronic properties.
Uniqueness: [1,1’-Binaphthalen]-8-ol is unique due to the specific positioning of the hydroxyl group, which imparts distinct chemical and physical properties. This positioning allows for unique interactions in catalytic and biological systems, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
146746-40-9 |
|---|---|
分子式 |
C₂₀H₁₄O |
分子量 |
270.32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)




